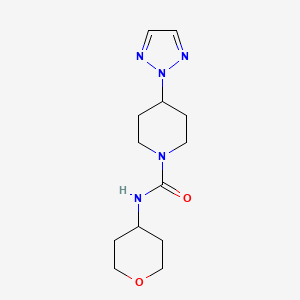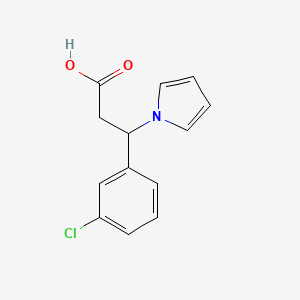
3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid, also known as 3CPP, is an organic compound that has been studied for its potential applications in pharmaceuticals, materials science, and biochemistry. 3CPP is a chiral compound, which means it has two enantiomers (mirror images of each other) that can be separated and used as different products. The two enantiomers of 3CPP are (R)-3CPP and (S)-3CPP. 3CPP has been studied for its ability to act as a chiral auxiliaries, which can be used to synthesize other chiral compounds. It has also been studied for its potential applications in materials science and biochemistry.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid involves the reaction of 3-chlorobenzaldehyde with pyrrole in the presence of a base to form 3-(3-chlorophenyl)-1H-pyrrole. This intermediate is then reacted with ethyl acrylate in the presence of a catalyst to form the final product, 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid.
Starting Materials
3-chlorobenzaldehyde, pyrrole, ethyl acrylate, base, catalyst
Reaction
Step 1: React 3-chlorobenzaldehyde with pyrrole in the presence of a base to form 3-(3-chlorophenyl)-1H-pyrrole., Step 2: React 3-(3-chlorophenyl)-1H-pyrrole with ethyl acrylate in the presence of a catalyst to form 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid.
Mechanism Of Action
The mechanism of action of 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid is not well understood. However, it is known that 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid can interact with certain enzymes, such as chymotrypsin and trypsin. It is believed that 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid binds to the active site of these enzymes, which can then alter the activity of the enzyme and affect the metabolism of the substrate.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid have not been extensively studied. However, it is known that 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid can interact with certain enzymes, such as chymotrypsin and trypsin, which can affect the metabolism of the substrate. It is also known that 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid can act as a corrosion inhibitor and as a flame retardant.
Advantages And Limitations For Lab Experiments
The advantages of using 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid in lab experiments include its availability, low cost, and ease of synthesis. 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid is a commercially available compound, and it can be easily synthesized in the lab using a variety of methods. Additionally, 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid is relatively inexpensive and can be purchased from chemical suppliers. The main limitation of using 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid in lab experiments is that it is a chiral compound, which means that the two enantiomers must be separated before use.
Future Directions
The potential applications of 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid are still being explored. Future research could focus on the mechanism of action of 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid and how it interacts with enzymes. Additionally, further research could be conducted on the biochemical and physiological effects of 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid, as well as its potential applications in materials science and pharmaceuticals. Finally, further research could be conducted on the synthesis of 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid and the separation of its two enantiomers.
Scientific Research Applications
3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid has been studied for its potential applications in pharmaceuticals, materials science, and biochemistry. In pharmaceuticals, 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid can be used as a chiral auxiliaries to synthesize other chiral compounds. In materials science, 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid has been studied for its potential use as a corrosion inhibitor and as a flame retardant. In biochemistry, 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid has been studied for its ability to interact with enzymes, which could have implications for drug design and development.
properties
IUPAC Name |
3-(3-chlorophenyl)-3-pyrrol-1-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c14-11-5-3-4-10(8-11)12(9-13(16)17)15-6-1-2-7-15/h1-8,12H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPORQUVYWUVCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C(CC(=O)O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



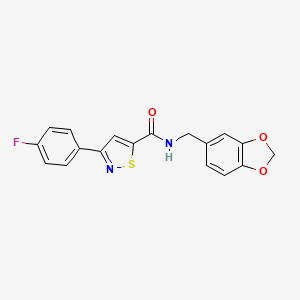
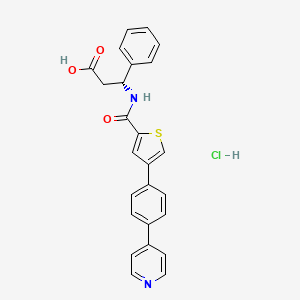
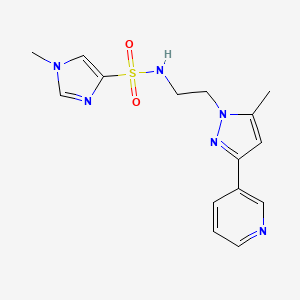
![3,5-Dimethyl-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)-1,2-oxazole](/img/structure/B2911483.png)
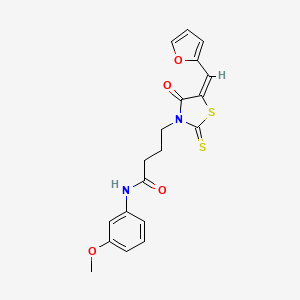
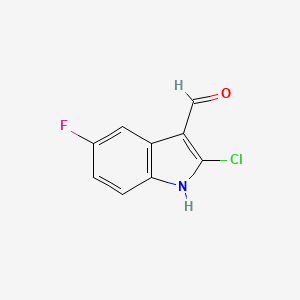
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2911488.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2911489.png)
![4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-ethoxyphenol](/img/structure/B2911490.png)
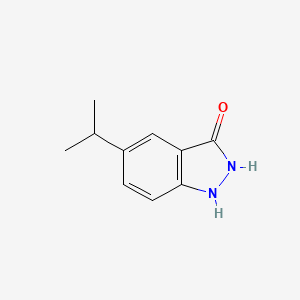
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamide](/img/structure/B2911492.png)
